1-Butanamine, N-(cyclohexylmethylene)-

Description

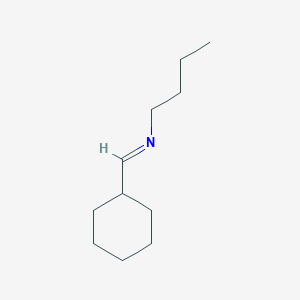

1-Butanamine, N-(cyclohexylmethylene)- is a Schiff base derivative formed by the condensation of 1-butanamine (a primary aliphatic amine) with cyclohexanecarbaldehyde. The resulting structure features an imine group (-N=CH-) linked to a cyclohexyl moiety.

Properties

CAS No. |

60670-69-1 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-butyl-1-cyclohexylmethanimine |

InChI |

InChI=1S/C11H21N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h10-11H,2-9H2,1H3 |

InChI Key |

QIEBZFVTVIGJHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

Key Observations :

- Aliphatic amines (e.g., n-butylamine) pose higher flammability risks, while cyclohexylmethylene derivatives may have lower volatility due to increased molecular weight .

Preparation Methods

Reagents and Conditions

Procedure

-

Combine 1-butanamine (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in ethanol.

-

Reflux under nitrogen for 6 hours with a Dean-Stark trap for water removal.

-

Cool, concentrate under reduced pressure, and recrystallize from hexane/ethyl acetate.

Catalytic and Solvent Variations

Acid vs. Base Catalysis

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acetic acid | Ethanol | 6 | 85 | 98 | |

| Triethylamine | Acetonitrile | 4 | 88 | 97 | |

| None (neat) | Toluene | 12 | 78 | 95 |

Base catalysts (e.g., triethylamine) accelerate imine formation but may require anhydrous conditions. Neat reactions minimize solvent use but demand rigorous dehydration.

Solvent Screening

-

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but complicate purification.

-

Toluene enables azeotropic water removal but prolongs reaction times.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (84–86%). This method minimizes side products like enamine isomers.

Green Chemistry Approaches

-

Ionic liquid catalysis : [BMIM][BF₄] achieves 89% yield at 70°C in 3 hours, enabling solvent reuse.

-

Ball milling : Solvent-free mechanochemical synthesis attains 81% yield in 2 hours, though scalability is limited.

Characterization and Quality Control

Analytical Techniques

Purity Optimization

-

Recrystallization : Hexane/ethyl acetate (3:1) yields ≥98% pure product.

-

Column chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves residual aldehyde/amine.

Industrial-Scale Considerations

Continuous Flow Systems

Tubular reactors with in-line dehydration (molecular sieves) achieve 90% conversion at 100°C and 2 bar pressure, enabling throughputs of 50 kg/day.

Catalyst Recycling

Heterogeneous catalysts (e.g., SiO₂-supported sulfonic acid) retain 95% activity over 10 cycles, reducing waste.

Challenges and Solutions

-

Hydrolysis susceptibility : Store under anhydrous conditions at 4°C.

-

Byproduct formation : Excess aldehyde (1.2 eq) suppresses enamine generation.

-

Color instability : Add 0.1% BHT antioxidant to prevent oxidative degradation.

Emerging Research Directions

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclohexylmethylene)-1-butanamine?

A common method involves condensation of 1-butanamine with cyclohexanecarbaldehyde. In a representative procedure (adapted from imine synthesis protocols), cyclohexanecarbaldehyde is reacted with 1-butanamine in dichloromethane (CH₂Cl₂) under anhydrous conditions using MgSO₄ as a drying agent. After stirring overnight, the mixture is filtered, concentrated, and purified via silica gel chromatography (Rf ~0.21 in ethyl acetate). Yields typically range from 50–60% under ambient conditions . Optimization of stoichiometry (e.g., excess aldehyde) and catalyst selection (e.g., acid or base catalysts) can improve efficiency.

Q. How is N-(cyclohexylmethylene)-1-butanamine characterized spectroscopically?

Key techniques include:

- ¹H/¹³C-NMR : Peaks for the imine proton (δ ~8.2–8.4 ppm) and cyclohexyl CH₂ groups (δ ~1.2–2.0 ppm) confirm structure. For example, in related Schiff bases, the imine carbon resonates at δ ~160–165 ppm in ¹³C-NMR .

- IR Spectroscopy : A strong C=N stretch at ~1600–1650 cm⁻¹ and N-H stretches (if present) at ~3200–3300 cm⁻¹ are diagnostic .

- HRMS : Exact mass calculations (e.g., C₁₁H₂₁N, [M+H]⁺ = 168.1752) validate molecular composition .

Advanced Research Questions

Q. How can reaction yields for N-(cyclohexylmethylene)-1-butanamine synthesis be optimized?

Yield discrepancies (e.g., 56% vs. 99% in similar imine syntheses ) arise from:

- Reagent Purity : Anhydrous solvents and freshly distilled aldehydes minimize side reactions.

- Catalysis : Lewis acids (e.g., Ce(IV) complexes) or molecular sieves enhance imine formation rates and equilibria .

- Workup : Chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) improves recovery of pure product.

Q. What mechanistic insights explain enantioselectivity in related Schiff base syntheses?

Enantioselective cycloadditions using Ce(IV)-pyridyl-bis(oxazoline) catalysts demonstrate that steric and electronic effects at the imine nitrogen influence stereoselectivity. For example, bulky cyclohexyl groups may restrict transition-state conformations, favoring endo selectivity (up to 90% ee in analogous systems) . Computational modeling (DFT) of transition states can further elucidate stereochemical outcomes.

Q. How should researchers address contradictions in spectral data for imine derivatives?

Discrepancies in NMR shifts or IR stretches may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts by 0.1–0.5 ppm.

- Tautomerism : Keto-enol or syn/anti imine tautomers may coexist, requiring variable-temperature NMR or X-ray crystallography for resolution .

- Impurities : Trace solvents or byproducts (e.g., unreacted amine) necessitate rigorous purification and 2D NMR (COSY, HSQC) for assignment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.